![molecular formula C18H21N3O4S2 B14798435 (2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14798435.png)
(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide is a complex organic compound with a unique structure that combines a sulfonamide group, a thioamide group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-[(tert-butylamino)sulfonyl]aniline: This intermediate is synthesized by reacting 4-nitroaniline with tert-butylamine and sulfur dioxide in the presence of a catalyst.
Formation of the thioamide intermediate: The 4-[(tert-butylamino)sulfonyl]aniline is then reacted with carbon disulfide and a base to form the corresponding thioamide.
Coupling with 3-(2-furyl)acrylic acid: The thioamide intermediate is finally coupled with 3-(2-furyl)acrylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(tert-butylamino)phenyl)acetamide: Similar structure but lacks the thioamide and furan groups.
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide: Similar structure but contains a benzamide group instead of the furan ring.
Uniqueness
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and thioamide group distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H21N3O4S2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(E)-N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-18(2,3)21-27(23,24)15-9-6-13(7-10-15)19-17(26)20-16(22)11-8-14-5-4-12-25-14/h4-12,21H,1-3H3,(H2,19,20,22,26)/b11-8+ |
Clave InChI |
NFOFDCRPYKFFQX-DHZHZOJOSA-N |
SMILES isomérico |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14798353.png)
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
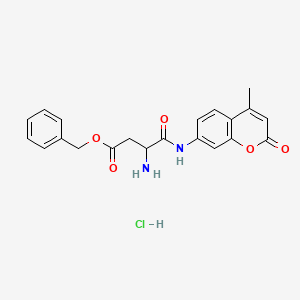
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)

![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
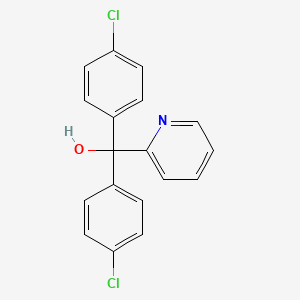
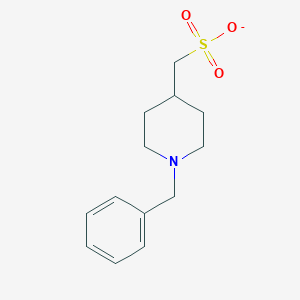
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)
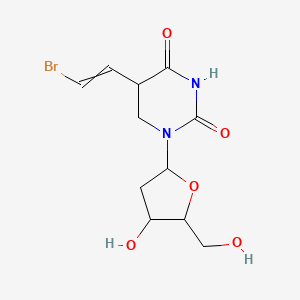
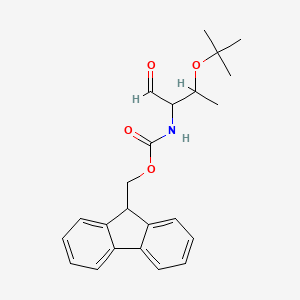
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)

